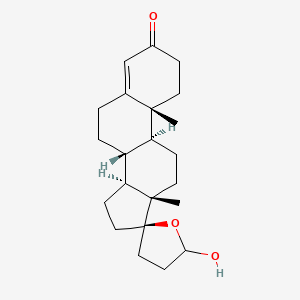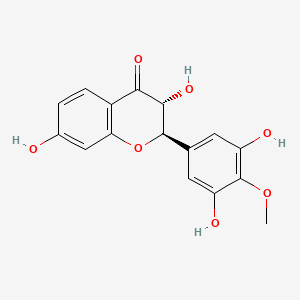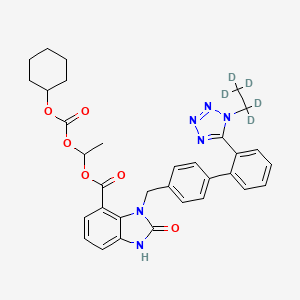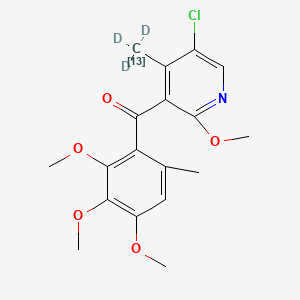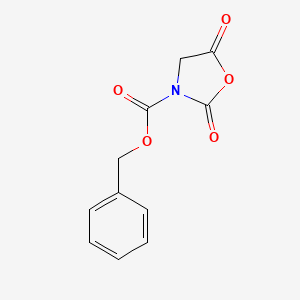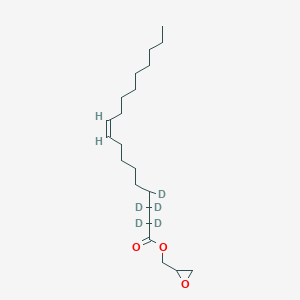
油酸缩水甘油酯-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycidyl Oleate-d5 is the deuterium labeled Glycidyl Oleate . It is a stable isotope and is used in various scientific research .
Synthesis Analysis
Glycidyl esters of lauric acid, myristic acid, and fully-deuterated (d31) palmitic acid were synthesized individually using a two-step chemical procedure . An improved method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of glycidyl fatty acid esters in oils was developed .Molecular Structure Analysis
The molecular formula of Glycidyl Oleate-d5 is C21H33D5O3 . The molecular weight is 343.56 .Chemical Reactions Analysis
Glycidyl esters of fatty acids are formed during the refining of vegetable oils and fats . The initial detection of glycidyl esters of fatty acids in vegetable oils was the result of research to investigate the origin of 3-monochloro-1,2-propanediol (3-MCPD) and 3-MCPD esters of fatty acids in these oils .Physical And Chemical Properties Analysis
The chemical formula of Glycidyl Oleate-d5 is C21H33D5O3 and its molecular weight is 343.56 .科学研究应用
食品科学:食用油中缩水甘油酯的检测
油酸缩水甘油酯-d5 在食品科学中用作内标,用于检测和定量食用油中的缩水甘油酯 . 这种应用对食品安全和质量控制至关重要,因为缩水甘油酯是在油脂精炼过程中高温下形成的加工污染物,并且与潜在的健康风险有关 .
分析化学:LC-MS/MS方法开发
在分析化学中,this compound用作液相色谱-串联质谱 (LC-MS/MS) 中的稳定同位素标记内标。 它用于开发分析缩水甘油脂肪酸酯的方法,提高测量值的准确性和可靠性 .
毒理学:缩水甘油暴露的生物标志物
毒理学研究采用this compound来了解缩水甘油的暴露和潜在风险,缩水甘油是一种遗传毒性物质。 它充当生物标志物,用于评估体内缩水甘油的暴露,特别是在评估食品中发现的缩水甘油酯的健康影响方面 .
环境科学:聚合物研究
This compound用于环境科学,特别是在可生物降解聚合物的开发中。 研究人员利用它来创造具有尖端性能的新型聚(甲基)丙烯酸酯,为可持续材料的进步做出贡献 .
药理学:药物制剂和递送
在药理学中,this compound的作用扩展到药物制剂和递送系统。 它的特性被用来改善药物的封装和释放,确保药物的靶向递送和活性化合物的控制释放 .
有机化学:官能化分子的合成
有机化学家使用this compound合成官能化分子。 它为各种化学转化提供了一个通用的支架,能够创造具有特定所需性质的复杂有机化合物 .
作用机制
Target of Action
Glycidyl Oleate-d5, also known as 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate , is a derivative of glycidol and a fatty acid It’s known that glycidyl esters, a group to which glycidyl oleate-d5 belongs, are suspected to be carcinogenic .
Mode of Action
Glycidyl esters, including glycidyl oleate-d5, are thought to be harmful when consumed at high levels . They are mainly formed during high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process .
Biochemical Pathways
Glycidyl esters are known to be metabolized by a lipase-catalyzed hydrolysis . This process could potentially affect various metabolic pathways, leading to the synthesis of hazardous metabolites .
Pharmacokinetics
It’s known that glycidyl esters are assumed to be 100% metabolized by a lipase-catalyzed hydrolysis . This suggests that Glycidyl Oleate-d5 could be rapidly metabolized and excreted from the body, potentially affecting its bioavailability.
Result of Action
Glycidyl esters, including glycidyl oleate-d5, are suspected to be carcinogenic . This suggests that exposure to Glycidyl Oleate-d5 could potentially lead to harmful cellular changes and contribute to the development of cancer.
Action Environment
The action of Glycidyl Oleate-d5 can be influenced by various environmental factors. For instance, glycidyl esters are mainly formed during high-temperature processing of fat-containing matrices . This suggests that the action, efficacy, and stability of Glycidyl Oleate-d5 could be significantly affected by temperature and other processing conditions.
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with various enzymes, proteins, and other biomolecules in this context
Cellular Effects
Studies on oleic acid, a related compound, have shown that it can have protective effects against cardiovascular insulin resistance and in the early and late cellular atherosclerotic process
Molecular Mechanism
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain stability and degradation characteristics over time
Dosage Effects in Animal Models
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain effects at different dosages
Metabolic Pathways
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain enzymes or cofactors
Transport and Distribution
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain transporters or binding proteins
Subcellular Localization
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
oxiran-2-ylmethyl (Z)-2,2,3,3,4-pentadeuteriooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-LRHBODGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC/C=C\CCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


